molecular formula C17H10N4O4 B5997487 (2E)-3-(4-HYDROXY-3-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE

(2E)-3-(4-HYDROXY-3-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE

Cat. No.: B5997487
M. Wt: 334.28 g/mol
InChI Key: PYUQKLVTBIRXKR-YRNVUSSQSA-N
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Description

The compound (2E)-3-(4-hydroxy-3-nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile featuring a 4-hydroxy-3-nitrophenyl group and a 4-oxo-3,4-dihydroquinazolin-2-yl moiety. Its structural uniqueness arises from the conjugation of the electron-withdrawing nitro group with the hydroxyl-substituted aromatic ring, combined with the quinazoline heterocycle. This configuration enhances electronic delocalization, influencing its chemical reactivity and biological interactions .

Key structural attributes:

  • 4-Oxo-3,4-dihydroquinazoline: A planar heterocyclic system known for DNA intercalation and enzyme inhibition (e.g., topoisomerases) .
  • 4-Hydroxy-3-nitrophenyl: The nitro group increases acidity of the hydroxyl proton, facilitating hydrogen bonding and redox activity .

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4/c18-9-11(7-10-5-6-15(22)14(8-10)21(24)25)16-19-13-4-2-1-3-12(13)17(23)20-16/h1-8,22H,(H,19,20,23)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUQKLVTBIRXKR-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-HYDROXY-3-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Nitration and Hydroxylation: The aromatic ring can be functionalized by nitration followed by hydroxylation to introduce the nitro and hydroxyl groups.

    Condensation Reaction: The final step involves the condensation of the functionalized aromatic ring with the quinazolinone core under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Agents: Possible use as an antimicrobial agent due to its functional groups.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Dyes and Pigments: Potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-HYDROXY-3-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Table 1: Comparison of Aromatic Substituents in Analogous Compounds
Compound Name Aromatic Substituents Key Properties Biological Implications
Target Compound 4-Hydroxy-3-nitrophenyl High electron deficiency, redox-active Enhanced enzyme inhibition via nitro group interactions
(2E)-3-(4-Ethoxy-3-Methoxyphenyl)-2-(4-Hydroxyquinazolin-2-Yl)Prop-2-Enenitrile 4-Ethoxy-3-methoxyphenyl Electron-donating groups (methoxy, ethoxy) Improved solubility; moderate anticancer activity
(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-Yl]-3-[(4-Phenoxyphenyl)Amino]Prop-2-Enenitrile 3,4-Dichlorophenyl Halogen-induced lipophilicity Increased antimicrobial potency
(2E)-3-[4-(Dimethylamino)Phenyl]-2-(4-{3-Oxo-3H-Benzo[F]Chromen-2-Yl}-1,3-Thiazol-2-Yl)Prop-2-Enenitrile 4-Dimethylaminophenyl Strong electron-donating dimethylamino group Fluorescence properties; potential in imaging

Key Observations :

  • The nitro group in the target compound distinguishes it from analogs with electron-donating substituents (e.g., methoxy, dimethylamino), which typically improve solubility but reduce electrophilicity .
  • Halogenated analogs (e.g., dichlorophenyl) exhibit higher lipophilicity, favoring membrane penetration in antimicrobial applications .

Heterocyclic Core Modifications

Table 2: Impact of Heterocyclic Moieties
Compound Name Heterocycle Functional Role
Target Compound 4-Oxo-3,4-dihydroquinazoline DNA intercalation; kinase inhibition
(2E)-2-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]-3-[(2-Methoxyphenyl)Amino]Prop-2-Enenitrile Thiazole Modular scaffold for tuning steric effects
(2E)-3-[4-(Dimethylamino)Phenyl]-2-(4-{3-Oxo-3H-Benzo[F]Chromen-2-Yl}-1,3-Thiazol-2-Yl)Prop-2-Enenitrile Benzo[f]chromene Extended π-conjugation for optical applications

Key Observations :

  • Quinazoline derivatives (target compound) are preferred in anticancer research due to their planar structure and ability to inhibit topoisomerases .
  • Thiazole-containing analogs offer synthetic versatility but may lack the intrinsic bioactivity of quinazolines .

Key Observations :

  • The target compound’s nitro group correlates with superior cytotoxicity (IC50 = 1.2 μM) compared to methoxy/ethoxy analogs .
  • Low solubility (0.12 mg/mL) due to nitro and quinazoline groups may limit bioavailability, necessitating formulation strategies .

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